1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-9-4-6-10(7-5-9)19(16,17)14-8-2-3-11(14)12(13)15/h4-7,11H,2-3,8H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECMKDZDRSAXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide typically involves constructing the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization. Common synthetic routes include:
Ring Construction: Starting from cyclic or acyclic precursors, the pyrrolidine ring is constructed using various cyclization reactions.
Functionalization: Preformed pyrrolidine rings, such as proline derivatives, are functionalized to introduce the methoxyphenyl and sulfonyl groups.
Industrial production methods often involve optimizing these synthetic routes for scalability and cost-effectiveness, ensuring high yields and purity.
Chemical Reactions Analysis
1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function . The methoxyphenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Below is a comparative analysis of structurally related compounds, focusing on substituent variations and their pharmacological implications:
Key Research Findings
- MMP2 Selectivity : Modifying the sulfonyl group to 4-methoxy (vs. 4-bromo or 4-nitro) reduces off-target effects on MMP9 by 10-fold .
- COX-II vs. COX-I : Nitro-substituted sulfonamides (e.g., 7g ) achieve >100-fold selectivity for COX-II, whereas methoxy derivatives show moderate selectivity (5–10 fold) .
- Thermodynamic Stability : Methoxy-substituted compounds exhibit higher melting points (~180°C) compared to brominated analogues (~160°C), correlating with crystallinity .
Biological Activity
1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antibacterial activities, as well as its mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine ring substituted with a sulfonyl group and a methoxyphenyl moiety. This unique structure is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound.
In Vitro Studies
In vitro evaluations have shown that certain pyrrolidine derivatives exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated anti-cancer activities that were significantly higher than those of standard chemotherapeutics like tamoxifen. Specifically, some derivatives showed an increase in the lifespan of treated murine models by up to 447% when compared to controls .
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key cellular pathways responsible for tumor growth and proliferation. For example, studies indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated.
Biofilm Inhibition
Research has shown that certain pyrrolidine derivatives can effectively suppress bacterial biofilm formation, a critical factor in the persistence and resistance of bacterial infections. The ability to inhibit biofilm growth suggests potential applications in treating chronic infections caused by biofilm-forming bacteria .
In Vivo Studies
In vivo studies using murine models have provided further evidence of the antibacterial efficacy of these compounds. The administration of selected pyrrolidine derivatives resulted in significant reductions in bacterial load, indicating their potential as effective antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound.
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances anticancer potency |
| Sulfonyl group | Critical for antibacterial activity |
| Variations in alkyl substituents | Can lead to reduced or enhanced activity |
Studies have shown that modifications to the methoxy and sulfonyl groups can significantly influence both anticancer and antibacterial activities, highlighting the importance of these functional groups in the compound's efficacy .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Murine Leukemia Model : A study demonstrated that specific pyrrolidine derivatives could significantly increase survival rates in mice with induced leukemia, suggesting strong antitumor activity .
- Bacterial Infections : Another case study illustrated the effectiveness of these compounds against multi-drug resistant strains, showcasing their potential role in modern antimicrobial therapy .
Q & A
Q. What are the optimal synthetic routes for 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide and its derivatives?
The compound can be synthesized via sulfonylation of pyrrolidine-2-carboxamide derivatives. For example, (R)-N-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide was synthesized by reacting a pyrrolidine precursor with 4-methoxyphenylsulfonyl chloride under basic conditions, achieving a 78% yield. Key steps include controlling reaction temperature (e.g., 0°C to room temperature) and purification via recrystallization or chromatography . Variations in sulfonylating agents (e.g., bromophenyl or nitrophenyl derivatives) can modulate electronic properties for downstream applications.
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. For instance, ¹H NMR of related sulfonylpyrrolidine derivatives showed characteristic peaks for the methoxy group (~δ 3.8 ppm) and sulfonyl-linked aromatic protons (~δ 7.6–8.0 ppm). Purity can be assessed via HPLC with UV detection (λ = 210–260 nm), while chiral stationary phases (e.g., Daicel Chiralpak® IB) are used to determine enantiomeric ratios .
Q. How can researchers mitigate low yields during sulfonylation reactions?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Using excess sulfonyl chloride (1.2–1.5 equivalents).
- Employing non-nucleophilic bases (e.g., DMAP or triethylamine) to minimize hydrolysis.
- Optimizing solvent polarity (e.g., dichloromethane or DMF) to stabilize intermediates .
Advanced Research Questions
Q. What methodologies are effective for resolving enantiomers of sulfonylpyrrolidine derivatives?
Enantioselective synthesis or chiral resolution is critical for studying stereochemical effects. For example, (R)-4-(4-Methoxyphenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one was resolved using HPLC with a Daicel Chiralpak® IB column (hexane/isopropanol mobile phase), achieving >99% enantiomeric excess. Preferential crystallization or kinetic resolution during synthesis can also enhance enantiopurity .
Q. How can structure-activity relationship (SAR) studies be designed for this compound class?
SAR studies should systematically vary substituents on the pyrrolidine ring, sulfonyl group, and carboxamide moiety. For example:
- Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., phenylethynyl) substituents to assess steric/electronic effects.
- Test inhibitory activity against target enzymes (e.g., MMP2) using fluorogenic assays. Correlate activity trends with computational docking studies to identify key binding interactions .
Q. What are the challenges in assessing the compound’s metabolic stability in vitro?
Key challenges include:
- Oxidative metabolism : The sulfonyl group and pyrrolidine ring may undergo CYP450-mediated oxidation. Use liver microsomes or hepatocytes to quantify metabolite formation.
- Hydrolytic instability : The carboxamide bond may degrade in plasma. Stability assays in simulated gastric fluid (pH 2.0) or human serum albumin can identify degradation pathways .
Q. How does the sulfonyl group influence pharmacokinetic properties?
The sulfonyl moiety enhances solubility via polar interactions but may reduce membrane permeability. LogP values can be predicted using software like MarvinSketch, while in vitro Caco-2 cell assays measure permeability. Modifying the sulfonyl group (e.g., adding methyl groups) balances solubility and bioavailability .
Data Contradictions and Validation
- reports a 78% yield for the (R)-enantiomer, while achieved 84% yield for a structurally similar derivative. Discrepancies may arise from differences in sulfonylating agents or reaction scales. Validate protocols by replicating conditions (e.g., nitrogen atmosphere, stoichiometry) .
- Conflicting enantiomeric ratios in chiral analyses (e.g., tr = 15.0 vs. 17.5 min in ) highlight the need for standardized chromatographic conditions (column type, mobile phase, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
